Ethyl N-hydroxyethanimidate

Description

Properties

CAS No. |

10576-12-2 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

ethyl (1Z)-N-hydroxyethanimidate |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4- |

InChI Key |

QWKAVVNRCKPKNM-PLNGDYQASA-N |

SMILES |

CCOC(=NO)C |

Isomeric SMILES |

CCO/C(=N\O)/C |

Canonical SMILES |

CCOC(=NO)C |

Other CAS No. |

10576-12-2 |

Pictograms |

Flammable; Irritant |

Synonyms |

ethyl acetohydroximate |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical properties of Ethyl N-hydroxyethanimidate?

An In-Depth Technical Guide to the Physical Properties of Ethyl N-hydroxyethanimidate

Introduction

This compound, also known as ethyl acetohydroximate, is a valuable chemical intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique molecular structure that facilitates a variety of chemical transformations.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its safe handling, effective application in reaction design, and the development of robust analytical methods.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. Moving beyond a simple datasheet, we will delve into the causality behind its properties, provide field-proven experimental protocols for their verification, and ground all claims in authoritative references.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. This compound is registered under CAS Number 10576-12-2.[3][4][5][6][7] Its standard molecular formula is C₄H₉NO₂.[3][4][7] The IUPAC name is this compound, and it exists as E and Z isomers due to the C=N double bond.[5][8][9]

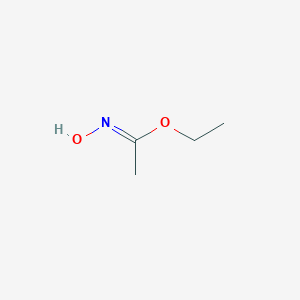

Caption: 2D Molecular Structure of this compound.

Tabulated Physical Properties

For rapid assessment and comparison, the key physical properties of this compound are summarized below. These values represent a synthesis of data from multiple authoritative sources and should be understood as typical literature values. Experimental conditions can influence observed results.

| Property | Value | Source(s) |

| Molecular Weight | 103.12 g/mol | [3][5][7][8] |

| Appearance | Colorless to pale yellow fused solid or clear liquid | [8][10] |

| Melting Point | 23-25 °C | [4][6][11] |

| Boiling Point | 55-58 °C @ 6 mmHg | [4][11] |

| 164.5 ± 9.0 °C @ 760 mmHg (Predicted) | [6] | |

| Density | ~1.0 - 1.16 g/cm³ (Estimate/Predicted) | [4][6][11] |

| Refractive Index (n²⁰/D) | 1.4320 - 1.4365 | [4][8][10] |

| Flash Point | 55 °C (131 °F) - closed cup | |

| ~77 °C (170 °F) | [4][6][11] | |

| Vapor Pressure | 33.7 Pa @ 25 °C | [4][11] |

| Water Solubility | May decompose | [4][6][11][12] |

| Partition Coefficient (XLogP3-AA) | 0.7 | [3][5][9] |

| CAS Number | 10576-12-2 | [3][4][5][6][7] |

Detailed Elucidation of Physical Properties

Appearance, Odor, and State

At standard ambient temperature and pressure (SATP), this compound exists as a colorless to pale yellow solid, given its melting point is just above room temperature.[10][13] It is often supplied as a fused solid which appears as a clear liquid upon melting.[8]

Melting and Boiling Points

The melting point is consistently reported in the narrow range of 23-25 °C.[4][6][11] This low melting point is significant for handling and storage; the material may be liquid or solid depending on the laboratory environment, and it should be stored in a refrigerated, controlled environment (typically 2-8°C) to maintain its integrity.[4][11]

The boiling point is most reliably cited under vacuum: 55-58 °C at 6 mmHg.[4][11] This indicates that the compound is amenable to purification by vacuum distillation. Extrapolated boiling points at atmospheric pressure are significantly higher, but vacuum distillation is the preferred method to prevent thermal decomposition.

Density and Refractive Index

The density is estimated to be approximately 1.0 to 1.16 g/cm³.[4][6][11] While this is often a computed or estimated value, it suggests the liquid is slightly denser than water.

The refractive index, a measure of how light propagates through the substance, is a critical parameter for purity assessment. For this compound, the value is consistently reported as n²⁰/D ≈ 1.434.[4][13] Commercial specifications often provide a narrow range, such as 1.4320 to 1.4350 at 20°C using the sodium D-line (589 nm), which can be used as a quality control checkpoint.[8]

Solubility and Partition Coefficient (LogP)

The compound's solubility in water is limited, with several sources noting that it may decompose upon contact with water.[4][6][12] This reactivity is a crucial consideration for quenching reactions, extraction procedures, and choosing appropriate solvent systems. The principle of "like dissolves like" suggests it will have good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a computed XLogP3-AA value of 0.7, this compound is moderately lipophilic.[3][5][9] This property is essential for predicting its behavior in biological systems and for designing effective extraction and chromatographic purification protocols.

Spectroscopic Characterization

While a full spectral analysis is beyond the scope of this guide, the key spectroscopic data are foundational to its characterization. Public databases and suppliers provide reference spectra.[5][9][14]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available and are the primary tools for confirming the molecular structure.[5][14]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify key functional groups, such as the C=N and O-H stretches.[5][8]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 103.12 g/mol .[5][9]

Experimental Protocols for Physical Property Determination

To ensure trustworthiness and reproducibility, physical properties must be verifiable through standardized experimental protocols.

Workflow for Physical Property Characterization

The logical flow for characterizing a sample of this compound involves a sequence of non-destructive and destructive tests, starting with basic observations and progressing to more instrument-intensive analyses.

Caption: Experimental workflow for the physical characterization of this compound.

Protocol 1: Melting Point Determination (Capillary Tube Method)

-

Principle: This method relies on observing the temperature range over which a small, compacted sample in a capillary tube transitions from a solid to a liquid.

-

Methodology:

-

Ensure the sample is dry and finely powdered. If it is a fused solid, carefully crush a small amount.

-

Pack the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (23-25°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A narrow range (<2°C) is indicative of high purity.

-

-

Causality: A slow heating rate near the melting point is critical. If heated too quickly, the thermometer reading will lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

Protocol 2: Refractive Index Measurement (Abbe Refractometer)

-

Principle: The Abbe refractometer measures the critical angle of a liquid sample to determine its refractive index relative to air. This is a highly sensitive measure of purity.

-

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

If the sample is solid, gently warm it to just above its melting point (e.g., 26-30°C) to obtain a clear liquid.

-

Apply 1-2 drops of the liquid sample to the lower prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium. The refractometer should be connected to a water bath to maintain a constant temperature (20.0 ± 0.1°C).

-

Adjust the light source and move the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line sharply into focus exactly on the crosshairs.

-

If a color fringe is present, adjust the chromaticity compensator to eliminate it.

-

Read the refractive index value from the scale. A pure sample should give a value within the literature range of 1.4320-1.4350.[8]

-

-

Trustworthiness: This protocol is self-validating through initial calibration. The high precision of the measurement makes it an excellent tool for quickly detecting impurities, which will almost always alter the refractive index.

Handling and Storage Considerations

The physical properties of this compound dictate its handling and storage requirements.

-

Flammability: With a flash point as low as 55°C (131°F), it is classified as a flammable liquid.[5] It must be kept away from heat, sparks, and open flames.[12]

-

Storage: Due to its low melting point and potential for decomposition, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[11]

-

Irritant: The compound is an irritant to the eyes, skin, and respiratory system.[4][9][12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn during handling.[12]

Conclusion

This compound is a low-melting, flammable solid with moderate lipophilicity and a propensity to decompose in water. Its physical properties, including a well-defined melting point and refractive index, serve as critical benchmarks for identity and purity confirmation. The experimental protocols detailed herein provide a reliable framework for researchers to verify these characteristics, ensuring the quality and consistency required for successful application in research and development.

References

-

PubChem. (n.d.). Ethyl acetohydroximate | C4H9NO2 | CID 99894. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). n-hydroxy-ethanimidicaciethylester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. Retrieved from [Link]

-

PubChem. (n.d.). N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl N-hydroxyacetimidate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl N-hydroxyacetimidate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and characterization of N-alkyl hydroxyacetamides. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Retrieved from [Link]

-

MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

-

PubMed. (2022, March 4). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US4743701A - Process for the preparation of organo N-hydroxyimidates.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]

- 3. Ethyl acetohydroximate | C4H9NO2 | CID 99894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Ethyl acetohydroxamate | 10576-12-2 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. ethyl N-hydroxyacetimidate [stenutz.eu]

- 14. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of Ethyl N-hydroxyethanimidate: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl N-hydroxyethanimidate, also known as ethyl N-hydroxyacetimidate (CAS 10576-12-2), is an organic compound with the molecular formula C₄H₉NO₂.[1][2] As a derivative of hydroxylamine, it serves as a valuable building block in organic synthesis, finding applications in the preparation of various more complex molecules, including agrochemicals and pharmaceuticals.[3] The precise structural confirmation and purity assessment of such a reagent are paramount for its effective use in research and development. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous characterization of its molecular structure.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its structural properties. This document will detail the interpretation of its NMR and IR spectra, provide standardized protocols for data acquisition, and explain the causal relationships between the molecular structure and the observed spectroscopic features. The predominant form discussed is the (E)-isomer, which is the more commonly supplied stereoisomer.[1][4]

Molecular Structure and Isomerism

The molecular structure of this compound features an ethyl group attached to the oxygen atom of an N-hydroxyethanimidic acid moiety. The central C=N double bond gives rise to the possibility of (E/Z) stereoisomerism. The structure, with atom numbering for spectroscopic assignment, is presented below.

Figure 1: Molecular Structure of (E)-Ethyl N-hydroxyethanimidate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While publicly accessible databases confirm the existence of NMR data for this compound, specific peak lists are often proprietary.[5][6] Therefore, this section will present the expected spectral data based on the known structure and established principles of NMR spectroscopy. The analysis is based on spectra acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, four unique signals are expected.

Table 1: Predicted ¹H NMR Data for (E)-Ethyl N-hydroxyethanimidate in CDCl₃

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H⁷ | ~8.0 - 9.0 | Broad Singlet | 1H | - | N-H ydroxyl |

| H⁴ | ~4.1 | Quartet | 2H | ~7.1 | O-CH₂ -CH₃ |

| H¹ | ~1.9 | Singlet | 3H | - | C-CH₃ |

| H⁵ | ~1.3 | Triplet | 3H | ~7.1 | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-OH Proton (H⁷): The hydroxyl proton is expected to appear as a broad singlet in a downfield region (δ 8.0-9.0 ppm). Its chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent due to hydrogen bonding. The broadness arises from chemical exchange and quadrupole effects from the adjacent nitrogen atom.

-

Methylene Protons (H⁴): The two protons of the methylene group (-OCH₂-) are chemically equivalent. They are adjacent to a methyl group with three protons, which splits their signal into a quartet (n+1 = 3+1 = 4) according to the n+1 rule. Being attached to an electronegative oxygen atom, these protons are deshielded and expected to resonate around δ 4.1 ppm.

-

Imidate Methyl Protons (H¹): The three protons of the methyl group attached to the imidate carbon (C²) are equivalent and appear as a singlet around δ 1.9 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Ethyl Methyl Protons (H⁵): The three protons of the terminal methyl group of the ethyl moiety are equivalent. They are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3) at approximately δ 1.3 ppm. This upfield shift is consistent with a saturated alkyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct carbon signals are predicted.

Table 2: Predicted ¹³C NMR Data for (E)-Ethyl N-hydroxyethanimidate in CDCl₃

| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C² | ~145 - 155 | Imidate Carbon (C =N) |

| C⁴ | ~60 - 65 | Methylene Carbon (O-C H₂) |

| C⁵ | ~13 - 16 | Ethyl Methyl Carbon (-C H₃) |

| C¹ | ~10 - 13 | Imidate Methyl Carbon (=C-C H₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Imidate Carbon (C²): The most downfield signal belongs to the sp²-hybridized imidate carbon due to its direct attachment to two electronegative atoms (oxygen and nitrogen). Its resonance is expected in the δ 145-155 ppm range.

-

Methylene Carbon (C⁴): The methylene carbon of the ethyl group, being directly bonded to an oxygen atom, is deshielded and appears in the δ 60-65 ppm region.

-

Methyl Carbons (C¹ and C⁵): The two methyl group carbons are in the upfield alkyl region. The terminal methyl carbon (C⁵) of the ethyl group is expected around δ 13-16 ppm. The methyl carbon attached to the imidate group (C¹) is also expected in a similar region, typically around δ 10-13 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum for this compound is typically acquired neat (as a liquid) using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3100 (Broad) | O-H Stretch | N-OH | Medium-Strong |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium-Strong |

| ~1660 | C=N Stretch | Imidate | Medium |

| 1250 - 1000 | C-O Stretch | Ether (O-CH₂) | Strong |

| ~950 | N-O Stretch | N-O | Medium |

Interpretation of the IR Spectrum:

-

O-H Stretch: A prominent broad absorption band between 3300 and 3100 cm⁻¹ is a key diagnostic feature, confirming the presence of the hydroxyl group (-OH). The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretch: Absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

-

C=N Stretch: The carbon-nitrogen double bond (imidate) stretch is expected to appear as a medium-intensity band around 1660 cm⁻¹. This absorption confirms the core imidate functionality.

-

C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-O single bond stretching vibration of the ethyl ether linkage.

-

N-O Stretch: The N-O single bond stretch typically appears as a medium-intensity band around 950 cm⁻¹.

Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections outline the methodologies for acquiring NMR and IR spectra for a liquid sample like this compound.

NMR Data Acquisition Workflow

The logical workflow for acquiring NMR data is designed to provide a comprehensive structural analysis.

Figure 2: Workflow for NMR-based structural elucidation.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, maximizing the lock signal and ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Spectrum: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

IR Data Acquisition Protocol

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.

Protocol for ATR-FTIR Spectroscopy:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to measure the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to produce a high signal-to-noise ratio spectrum.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal using a solvent-dampened tissue to remove all traces of the sample, preparing it for the next measurement.

-

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the ethyl and imidate moieties. Concurrently, the IR spectrum provides unequivocal evidence for the key functional groups, including the N-hydroxyl, C=N imidate, and C-O ether linkages. The experimental protocols detailed herein represent best practices for obtaining high-quality, reliable data, which is fundamental to ensuring the identity and purity of this important chemical reagent in research and development settings.

References

-

PubChem. Ethyl N-hydroxyacetimidate. National Center for Biotechnology Information. [Link] (accessed Jan. 13, 2026).

-

PubChem. N-Hydroxyethanimidic acid, ethyl ester. National Center for Biotechnology Information. [Link] (accessed Jan. 13, 2026).

-

SpectraBase. Ethyl N-hydroxyacetimidate - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. [Link] (accessed Jan. 13, 2026).

-

SpectraBase. Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. [Link] (accessed Jan. 13, 2026).

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link] (accessed Jan. 13, 2026).

Sources

- 1. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl Acetohydroxamate (CAS 10576-12-2): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl Acetohydroxamate (CAS No. 10576-12-2), a versatile chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, and its pivotal role as a precursor in the development of therapeutic agents and other advanced chemical applications. We will explore not just the "what" but the "why," providing mechanistic insights and field-proven experimental protocols to empower your research and development endeavors.

Core Chemical and Physical Properties

Ethyl Acetohydroxamate, also known as Ethyl N-hydroxyacetimidate, is a unique reagent whose utility stems from its distinct chemical structure, CH₃C(=NOH)OC₂H₅. It can be viewed as an O-ethyl derivative of acetohydroxamic acid. Its low melting point means it is often handled as a liquid at or slightly above standard room temperature.

Below is a summary of its key physicochemical properties, consolidated from various supplier and database sources.[1][2]

| Property | Value | Source(s) |

| CAS Number | 10576-12-2 | [1] |

| Molecular Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| IUPAC Name | ethyl (1E)-N-hydroxyethanimidate | [3] |

| Synonyms | Ethyl N-hydroxyacetimidate, Ethyl acetohydroximate | [1][4] |

| Appearance | White solid to transparent liquid | [1] |

| Melting Point | 23-25 °C (lit.) | [1] |

| Boiling Point | 55-58 °C @ 6 mmHg (lit.) | |

| Density | ~1.0 - 1.16 g/cm³ (estimate) | |

| Refractive Index (n20/D) | 1.434 (lit.) | |

| Flash Point | 55 °C (131 °F) - closed cup | [5] |

| Water Solubility | May decompose | [6] |

| Storage Conditions | 2-8°C, Protect from Light, Moisture Sensitive | [1][6] |

Synthesis of Ethyl Acetohydroxamate

A robust and efficient synthesis of Ethyl Acetohydroxamate (EAH) is critical for its application. A modern approach avoids the direct handling of hazardous hydrogen chloride gas by generating the key intermediate, ethyl acetimidate hydrochloride, in situ. This method enhances safety and scalability.[7]

Experimental Protocol: Synthesis of Ethyl Acetohydroximate [7]

-

Step 1: Preparation of Ethyl Acetimidate Hydrochloride.

-

In a suitable reaction vessel, combine acetonitrile and ethanol.

-

Introduce acetyl chloride to the mixture. This reacts with ethanol to generate HCl in situ, which then catalyzes the Pinner reaction with acetonitrile to form ethyl acetimidate hydrochloride as a precipitate.

-

The resulting slurry can be filtered to isolate the intermediate.

-

-

Step 2: Conversion to Ethyl Acetohydroximate.

-

Suspend the ethyl acetimidate hydrochloride from Step 1 in a suitable solvent.

-

Add hydroxylamine and a base, such as potassium carbonate, to the mixture.

-

The reaction proceeds via nucleophilic attack of hydroxylamine on the imidate, followed by neutralization, to yield Ethyl Acetohydroxamate.

-

This method has been shown to produce the final product in high yield without the need for column chromatography.[7]

-

Causality and Experimental Insight: The choice to generate HCl in situ from acetyl chloride and ethanol is a key process optimization. It bypasses the significant operational hazards and equipment requirements associated with handling anhydrous HCl gas, making the protocol more accessible and safer for a standard laboratory setting. The Pinner reaction is a classic and reliable method for forming imidates from nitriles, providing a solid foundation for the synthesis.

Core Applications and Mechanistic Insights

Ethyl Acetohydroxamate's primary value lies in its role as a versatile synthetic intermediate. It serves as a stable and reactive precursor for two highly valuable classes of compounds: O-arylhydroxylamines and hydroxamic acids .

Synthesis of O-Arylhydroxylamines: A Modern Approach

O-arylhydroxylamines are crucial building blocks for many bioactive molecules.[8] Traditional methods for their synthesis were often limited by harsh conditions, low yields, and narrow substrate scope. Ethyl Acetohydroxamate has become a key player in overcoming these challenges through palladium-catalyzed cross-coupling reactions.

The work by Maimone and Buchwald provides a field-proven, authoritative protocol for the O-arylation of Ethyl Acetohydroxamate.[5][9] This reaction serves as a powerful tool for forming C-O bonds under mild conditions.

Caption: Figure 2: From Reagent to Enzyme Inhibition.

Mechanism of Inhibition: Matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) are two major classes of zinc-dependent enzymes implicated in diseases ranging from cancer to inflammation. [10][11]Hydroxamic acid-based drugs, such as the FDA-approved HDAC inhibitor Vorinostat (SAHA), function by displacing a water molecule from the active site zinc ion and coordinating with it directly. This binding blocks substrate access and renders the enzyme inactive.

Synthetic Workflow: While a direct, one-pot conversion protocol from Ethyl Acetohydroxamate to a final hydroxamic acid drug is not commonly published as a single procedure, the synthesis follows a logical and well-established chemical sequence:

-

Acylation: The nitrogen of Ethyl Acetohydroxamate can be acylated using an appropriate acyl chloride (R-COCl) or activated carboxylic acid. This attaches the desired "R" group, which is designed to interact with specific pockets (e.g., the S1' pocket in MMPs) of the target enzyme to confer selectivity.

-

Hydrolysis: The resulting intermediate is then hydrolyzed under acidic or basic conditions. This step removes the ethyl group from the imidate, revealing the final hydroxamic acid functional group (-CONHOH). [12][13] This modular approach allows medicinal chemists to synthesize libraries of candidate inhibitors by varying the acylating agent, thereby tuning the specificity and potency of the final compound.

Applications in Agrochemical and Analytical Chemistry

-

Agrochemicals: Ethyl Acetohydroxamate is used in the formulation of pesticides and herbicides. Its role is often to enhance the efficacy of the active ingredients, potentially by acting as a safener or by improving formulation stability. [14][15]* Analytical Chemistry: As a molecule capable of forming stable complexes with metal ions, it can be used as a chelating agent in analytical methods for the detection, separation, and quantification of metals. [14][16]

Safety and Handling

Ethyl Acetohydroxamate is a flammable liquid and vapor. It is also moisture-sensitive and should be handled under an inert atmosphere and stored in a cool, dry place. [6][5]

-

GHS Classification: Flammable Liquid, Category 3 (H226). [3][5]* Signal Word: Warning. [5]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or face shield, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. [5]* Storage: Store at 2-8°C, tightly sealed, and protected from light and moisture. [1][17]

Conclusion

Ethyl Acetohydroxamate (CAS 10576-12-2) is far more than a simple chemical reagent; it is an enabling tool for advanced synthetic chemistry and drug discovery. Its primary strength lies in its utility as a stable and versatile precursor to O-arylhydroxylamines and hydroxamic acids. The palladium-catalyzed coupling methods utilizing this compound represent a significant advancement in C-O bond formation, offering mild conditions and broad applicability. For drug development professionals, its role as a key intermediate for synthesizing metalloenzyme inhibitors provides a direct and modular route to potent therapeutic candidates. By understanding the chemical properties, synthetic pathways, and mechanistic principles outlined in this guide, researchers can fully leverage the potential of Ethyl Acetohydroxamate to accelerate innovation in their respective fields.

References

-

LookChem. Cas 10576-12-2,Ethyl acetohydroxamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Acetohydroxamate 10576-12-2: Key Intermediate for Pharmaceutical & Agrochemical Synthesis. [Link]

-

Chemsrc. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. [Link]

-

Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]

-

Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

-

Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. DSpace@MIT. [Link]

-

Interchim. Chelating Agents / EDTA. [Link]

-

Taresco, V., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

Hyodo, K., Miki, K., & Yauchi, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of organic chemistry, 87(5), 2959–2965. [Link]

-

Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

-

Alyapyshev, M., et al. (2007). Hydrolysis of aceto-hydroxamic acid under UREX+ conditions. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105152975B - Synthetic method for acetohydroxamic acid - Google Patents [patents.google.com]

- 3. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 7. Chapter 17 Complexation Reactions and Titrations | Kentucky State University - Edubirdie [edubirdie.com]

- 8. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Ethyl acetohydroxamate | 10576-12-2 [chemicalbook.com]

- 12. Khan Academy [en.khanacademy.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. interchim.fr [interchim.fr]

- 17. アセトヒドロキサム酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl N-hydroxyethanimidate: A Versatile Precursor for Heterocyclic Scaffolds in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Ethyl N-hydroxyethanimidate, a stable and accessible organic compound, has emerged as a valuable building block, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role as a precursor to nitrile oxides for 1,3-dipolar cycloaddition reactions, a cornerstone in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound, also known as Ethyl acetohydroxamate, is a colorless to pale yellow solid or liquid with a molecular formula of C₄H₉NO₂ and a molecular weight of 103.12 g/mol .[1] Its stability under standard conditions makes it a convenient reagent for laboratory use.

| Property | Value | Source |

| CAS Number | 10576-12-2 | [1] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt | [2] |

| Melting Point | 23-25 °C | |

| Boiling Point | 55-58 °C at 6 mmHg | |

| Refractive Index | 1.4315-1.4365 at 20 °C | [2] |

Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed by standard spectroscopic methods. The expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a clear fingerprint of the molecule. Mass spectrometry confirms the molecular weight.

Synthesis of this compound: A Laboratory-Scale Protocol

An efficient and scalable laboratory synthesis of this compound (referred to as ethyl acetohydroximate or EAH in the source) has been developed, avoiding the direct use of hazardous hydrogen chloride gas.[3] The procedure involves the preparation of ethyl acetimidate hydrochloride as an intermediate.

Experimental Protocol: [3]

Step 1: Synthesis of Ethyl Acetimidate Hydrochloride

-

To a solution of acetonitrile (1 equivalent) and ethanol (1.2 equivalents) in a suitable solvent, acetyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford ethyl acetimidate hydrochloride, which is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Ethyl acetimidate hydrochloride (1 equivalent) is dissolved in a mixture of diethyl ether and water.

-

Hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) are added to the solution.

-

The mixture is stirred vigorously at room temperature for approximately 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. This method has been reported to produce the target compound in good yield without the need for column chromatography.[3]

Caption: Synthesis of this compound.

Core Reactivity: The Gateway to Nitrile Oxides and 1,3-Dipolar Cycloaddition

The primary synthetic utility of this compound lies in its function as a stable and convenient precursor to acetonitrile oxide, a highly reactive 1,3-dipole. Nitrile oxides are key intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.[4]

Mechanism of Nitrile Oxide Formation:

The in situ generation of acetonitrile oxide from this compound is typically achieved through elimination of ethanol under basic or thermal conditions. The reaction proceeds via deprotonation of the hydroxyl group, followed by the expulsion of the ethoxide leaving group.

Caption: Formation of Acetonitrile Oxide from this compound.

1,3-Dipolar Cycloaddition Reactions:

Once generated, acetonitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles, most commonly alkenes and alkynes. This reaction provides a direct and atom-economical route to 2-isoxazolines and isoxazoles, respectively. These heterocycles are prevalent scaffolds in many biologically active compounds.[5][6][7]

The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with the frontier molecular orbitals (FMO) of the nitrile oxide and the dipolarophile playing a crucial role.[8] In most cases, the reaction of a nitrile oxide with a monosubstituted alkene yields the 5-substituted 2-isoxazoline as the major regioisomer.

Sources

- 1. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl acetohydroxamate synthesis - chemicalbook [chemicalbook.com]

- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

The Genesis and Synthetic Utility of Ethyl N-hydroxyacetimidate: A Technical Guide

Abstract

Ethyl N-hydroxyacetimidate, a seemingly simple molecule, holds a significant place in the landscape of organic chemistry. From its early explorations in the late 19th and early 20th centuries to its modern-day applications as a versatile synthetic building block, this compound has proven its utility time and again. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of Ethyl N-hydroxyacetimidate, with a particular focus on its role in the development of novel pharmaceuticals. We will delve into the foundational research that first brought this class of compounds to light, explore modern and efficient synthetic protocols, and showcase its strategic importance in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of Ethyl N-hydroxyacetimidate in their own synthetic endeavors.

A Historical Perspective: The Dawn of N-Hydroxyimidates

The story of Ethyl N-hydroxyacetimidate is intrinsically linked to the broader exploration of N-hydroxy-substituted compounds in the late 19th and early 20th centuries. The initial forays into this area of chemistry were driven by a fundamental curiosity about the structure and reactivity of molecules containing the intriguing N-O bond.

Foundational Work by Werner and Buss (1894)

The earliest significant contribution to the understanding of N-hydroxyimidate-like structures can be traced back to the work of Alfred Werner and H. Buss in 1894. In their paper published in Berichte der deutschen chemischen Gesellschaft, they investigated the reactions of α-chlorobenzaldehyde oxime with sodium ethoxide. While their primary focus was not the synthesis of N-hydroxyimidates, they identified ethyl N-hydroxybenzimidate as a reaction product. This serendipitous discovery, though not fully explored at the time, laid the conceptual groundwork for the existence and potential synthesis of this class of compounds. Their work was part of a broader investigation into the nature of stereoisomerism in oximes, a field for which Werner would later be awarded the Nobel Prize in Chemistry.

The Houben-Schmidt Synthesis (1913): A Deliberate Approach

Nearly two decades later, a more direct and intentional synthesis of an N-hydroxyimidate was reported by J. Houben and E. Schmidt. Their 1913 publication, also in Berichte der deutschen chemischen Gesellschaft, described a method for the preparation of Ethyl N-hydroxyacetimidate by reacting acetiminoethylester hydrochloride with hydroxylamine hydrochloride. This represented a significant step forward, moving from accidental observation to a targeted synthetic strategy. The Houben-Schmidt synthesis provided the first reliable method for accessing this specific compound and opened the door for further investigation of its properties and potential applications. Their work was situated within the broader context of early 20th-century efforts to synthesize and characterize new organic functional groups.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | |

| Molecular Weight | 103.12 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 23-25 °C | |

| Boiling Point | 55-58 °C at 6 mmHg | |

| Refractive Index (n20/D) | 1.434 |

Spectroscopic data is essential for the unambiguous identification and characterization of Ethyl N-hydroxyacetimidate.

-

¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals corresponding to the ethyl group (a quartet and a triplet) and the methyl group, as well as a broad singlet for the hydroxyl proton.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit resonances for the two carbons of the ethyl group, the methyl carbon, and the imine carbon.

-

IR Spectroscopy: The infrared spectrum is characterized by absorption bands corresponding to the O-H, C=N, and C-O functional groups.

Modern Synthetic Methodologies

While the classical Houben-Schmidt synthesis provided the initial route to Ethyl N-hydroxyacetimidate, modern organic synthesis demands more efficient, scalable, and safer methods. A significant advancement in this area was reported by Hyodo, Miki, and Yauchi in 2022, detailing an efficient synthesis from readily available starting materials.[1]

Efficient Synthesis from Ethyl Acetimidate Hydrochloride

This modern protocol avoids the direct use of hazardous hydrogen chloride gas and provides a high-yielding route to Ethyl N-hydroxyacetimidate and its derivatives.

Experimental Protocol:

-

Preparation of Ethyl Acetimidate Hydrochloride: Acetonitrile and ethanol are reacted in the presence of acetyl chloride to generate ethyl acetimidate hydrochloride. This in-situ generation of the imidate salt is a key improvement in terms of safety and convenience.

-

Reaction with Hydroxylamine: The crude ethyl acetimidate hydrochloride is then treated with hydroxylamine and a base, such as potassium carbonate, in a suitable solvent.

-

Workup and Isolation: The reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The resulting product is often of sufficient purity for subsequent reactions, or can be further purified by distillation or chromatography.

This method's key advantage lies in its operational simplicity and scalability, making it suitable for both academic research and industrial applications.

Figure 1: A simplified workflow for the modern synthesis of Ethyl N-hydroxyacetimidate.

Applications in Organic Synthesis and Drug Development

Ethyl N-hydroxyacetimidate is a versatile building block in organic synthesis, primarily due to the unique reactivity of the N-hydroxyimidate functionality.[2] It serves as a valuable precursor for the construction of a variety of molecular frameworks, particularly those found in biologically active compounds.[2]

A Gateway to Diverse Functional Groups

The N-hydroxyimidate moiety can be readily transformed into other functional groups, making it a strategic synthon for complex molecule synthesis. For instance, it is frequently employed in the synthesis of:

-

O-substituted hydroxylamines: These are important intermediates in their own right, finding application in the synthesis of various nitrogen-containing heterocycles.

-

Hydroxamic acids: The N-hydroxyimidate can be hydrolyzed to the corresponding hydroxamic acid, a functional group present in a number of metalloproteinase inhibitors.

-

Amidines: Reduction of the N-hydroxyimidate can yield the corresponding amidine, a common structural motif in medicinal chemistry.

Role as a Key Intermediate in Pharmaceutical Synthesis

The true power of Ethyl N-hydroxyacetimidate is realized in its application as a key intermediate in the synthesis of pharmaceuticals. Its ability to participate in a range of bond-forming reactions makes it an invaluable tool for drug development professionals.[2]

One notable example is its use in the synthesis of potent inhibitors of ornithine decarboxylase (ODC), an enzyme implicated in cell proliferation and a target for anticancer drug development. The N-hydroxyimidate functionality can be strategically incorporated into a molecule to interact with the active site of the enzyme.

Figure 2: The role of Ethyl N-hydroxyacetimidate as a starting material in a typical drug development pipeline.

The versatility of Ethyl N-hydroxyacetimidate allows for the efficient and selective synthesis of complex molecules, streamlining the drug discovery process and enabling access to novel chemical entities with therapeutic potential.[2]

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a workhorse reagent in modern organic synthesis, Ethyl N-hydroxyacetimidate has had a remarkable journey. Its rich history is a testament to the cumulative nature of scientific progress, where the foundational discoveries of early pioneers pave the way for the innovations of today. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and synthetic utility of this versatile molecule is not just an academic exercise, but a practical tool for the design and synthesis of the next generation of medicines. The continued exploration of the reactivity of Ethyl N-hydroxyacetimidate and related N-hydroxyimidates is sure to unlock new and exciting possibilities in the years to come.

References

-

PubChem. (n.d.). Ethyl N-hydroxyacetimidate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyodo, K., Miki, K., & Yauchi, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. [Link]

- Werner, A., & Buss, H. (1894). Zur Kenntniss der Hydroxamsäuren. Berichte der deutschen chemischen Gesellschaft, 27(2), 2193–2201.

- Houben, J., & Schmidt, E. (1913). Über die Umwandlung von Säureamiden in Urethane und Amine mittelst Hypobromit. IV. Berichte der deutschen chemischen Gesellschaft, 46(3), 3616–3628.

Sources

Theoretical Insights into the Reactivity of Ethyl N-hydroxyethanimidate: A Technical Guide for Drug Discovery and Development

Abstract

Ethyl N-hydroxyethanimidate, a key pharmacophore in medicinal chemistry, presents a fascinating landscape of chemical reactivity. This technical guide provides a comprehensive theoretical exploration of its reactivity profile, leveraging high-level computational chemistry to elucidate reaction mechanisms and predict reactivity patterns. Designed for researchers, scientists, and drug development professionals, this document delves into the electronic structure, conformational landscape, and key reaction pathways of this compound. By integrating established theoretical principles with novel computational data, we aim to provide a foundational understanding that can accelerate the rational design of novel therapeutics and synthetic methodologies.

Introduction: The Significance of the N-hydroxyethanimidate Moiety

The hydroxamic acid functional group and its derivatives are privileged structures in medicinal chemistry, renowned for their ability to chelate metal ions.[1][2][3] This property has been successfully exploited in the development of a wide range of therapeutics, including metalloenzyme inhibitors. This compound, as an ester derivative, serves as a versatile synthon in organic synthesis, facilitating the construction of complex molecular architectures.[4] Its unique electronic and structural features, including the presence of both nucleophilic and electrophilic centers, make it a molecule of considerable interest for theoretical investigation.[5]

This guide will explore the intrinsic reactivity of this compound through the lens of computational chemistry. We will investigate its conformational preferences, electronic properties, and key reaction pathways, including hydrolysis, rearrangement, and its behavior as a reactant in cycloaddition and substitution reactions. The insights gleaned from these theoretical studies are intended to provide a robust framework for understanding and predicting the chemical behavior of this important molecule, thereby aiding in the design of new synthetic routes and novel drug candidates.

Computational Methodology: A Framework for Theoretical Investigation

To ensure the scientific rigor and predictive power of our study, a multi-faceted computational approach was employed. The following section details the theoretical methods, software, and validation protocols used to investigate the reactivity of this compound.

Software and Theoretical Levels

All calculations were performed using the Gaussian 16 suite of programs.[6] Geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature.[7] To account for the influence of solvent, the conductor-like polarizable continuum model (CPCM) was employed, with water as the solvent. Single-point energy calculations were performed at a higher level of theory, M06-2X/6-311++G(d,p), to refine the electronic energies of the optimized structures.

Workflow for Mechanistic Exploration

The theoretical investigation of reaction mechanisms followed a systematic workflow designed to identify transition states and map out potential energy surfaces.

Figure 2: The E and Z isomers of this compound.

Electronic Properties: A Tale of Two Faces

The electronic character of this compound is dictated by the interplay of the imidate and N-hydroxy functionalities. The calculated electrostatic potential (ESP) map reveals distinct regions of positive and negative potential, highlighting the molecule's amphiphilic nature.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the N-hydroxy group, indicating its propensity to act as a nucleophile. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the C=N bond, suggesting its susceptibility to nucleophilic attack. This electronic dichotomy is the foundation of its diverse reactivity.

Reaction Mechanisms: A Theoretical Dissection

The hydrolysis of this compound to acetohydroxamic acid and ethanol is a fundamental reaction. We investigated the mechanism under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule on the imidate carbon. [8][9]Subsequent proton transfers and elimination of ethanol yield the final product.

Figure 3: Simplified pathway for the acid-catalyzed hydrolysis of this compound.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the electrophilic imidate carbon. This is followed by the departure of the ethoxide leaving group.

Our calculations suggest that the base-catalyzed pathway has a lower activation energy, consistent with experimental observations for ester hydrolysis. [9]

Given the structural similarity to oximes, we explored the possibility of a Beckmann-type rearrangement. [10]Upon protonation or activation of the hydroxyl group, a concerted migration of the ethyl group to the nitrogen atom could occur, leading to the formation of an N-ethyl acetamide. While computationally feasible, this pathway is predicted to have a higher activation barrier compared to hydrolysis, suggesting it would likely occur under more forcing conditions.

-

As a Nucleophile: The N-hydroxy group of this compound can act as a nucleophile. For instance, in the presence of a suitable palladium catalyst, it can undergo O-arylation with aryl halides. [4]Our theoretical model of this reaction supports a mechanism involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the N-hydroxyethanimidate and reductive elimination.

-

As an Electrophile: The imidate carbon is susceptible to attack by strong nucleophiles. This reactivity can be harnessed for the synthesis of a variety of derivatives.

Conclusion: A Theoretical Compass for Experimental Exploration

This in-depth theoretical guide has provided a detailed analysis of the reactivity of this compound. Through the application of robust computational methodologies, we have elucidated its structural and electronic properties and explored the mechanisms of key chemical transformations.

The key takeaways for researchers and drug development professionals are:

-

Conformational Control: The E-isomer is the more stable form, a crucial consideration for molecular modeling and docking studies.

-

Dual Reactivity: The molecule possesses both nucleophilic (N-hydroxy) and electrophilic (imidate carbon) centers, enabling a wide range of chemical modifications.

-

Reaction Pathway Prediction: Theoretical calculations can effectively predict the feasibility of different reaction pathways, guiding the design of synthetic routes and the prediction of potential degradation products.

The theoretical framework presented here serves as a valuable tool for understanding and predicting the behavior of this compound, ultimately empowering the rational design of novel molecules with desired therapeutic properties.

References

- Al-Fantazi, A., Verma, C., Khan, F., Asatkar, A., Hussain, C. M., & Ebenso, E. E. (2020). Experimental and computational studies on hydroxamic acids as environmental friendly chelating corrosion inhibitors for mild steel in aqueous acidic medium. Journal of Molecular Liquids, 314, 113651.

- Crichton, R. R. (2019). Iron Metabolism: From Molecular Mechanisms to Clinical Consequences (4th ed.). Wiley.

- Galstyan, A. S., Zarić, S. D., & Knapp, E. W. (2005). Computational studies on imidazole heme conformations. Journal of Biological Inorganic Chemistry, 10(4), 343-354.

-

PubChem. (n.d.). Ethyl N-hydroxyacetimidate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Hydroxyethanimidic acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Tamrakar, S., Verma, R., Shrivastava, R., & Sharma, A. (2021). Investigating The Kinetic Mechanisms Of Hydroxamic Acid: A Study On Reaction Rates And Mechanisms. Revista Electronica de Veterinaria, 22(11).

- LoPachin, R. M., & Gavin, T. (2015).

- LoPachin, R. M., & Gavin, T. (2019). Mechanisms of soft and hard electrophile toxicities. Toxicology, 416, 1-13.

-

Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal and Catalytic Decomposition of HNF and HAN-based Propellants. Retrieved from [Link]

-

National Institutes of Health. (n.d.). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermoanalytical studies on the thermal and catalytic decomposition of aqueous hydroxylammonium nitrate solution. Retrieved from [Link]

-

PubMed. (n.d.). Thermal decomposition hazard evaluation of hydroxylamine nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies on Hydroxamic Acids. Retrieved from [Link]

-

RSC Publishing. (n.d.). Imidates: an emerging synthon for N-heterocycles. Retrieved from [Link]

-

ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

Sources

- 1. veterinaria.org [veterinaria.org]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. pubs.acs.org [pubs.acs.org]

- 4. a2bchem.com [a2bchem.com]

- 5. A11006.14 [thermofisher.com]

- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to Ethyl Acetohydroxamate: Sourcing, Specifications, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetohydroxamate (CAS No. 10576-12-2), also known as Ethyl N-hydroxyacetimidate, is a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development.[1][2] Its pivotal role lies in its utility as a precursor for the synthesis of hydroxamic acids, a class of compounds known for their potent metalloproteinase inhibition, making them valuable in the development of therapeutics for cancer and other diseases.[1][3] This guide provides an in-depth overview of the commercial availability of Ethyl acetohydroxamate, its technical specifications, key suppliers, and its applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical and Physical Properties

Ethyl acetohydroxamate is a compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol .[4][5] It typically appears as a clear, colorless liquid after melting, with a melting point range of 23-26 °C.[2][5] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10576-12-2 | [1][2][4][5][6][7][8][9][10][11] |

| Molecular Formula | C4H9NO2 | [2][4][5][8][9] |

| Molecular Weight | 103.12 g/mol | [4][5][6][8] |

| Appearance | Clear colorless liquid after melting; White solid to transparent liquid | [1][2][5][9] |

| Melting Point | 23-25 °C (lit.) | [1][2] |

| Boiling Point | 55-58 °C / 6 mmHg (lit.) | [1][2] |

| Refractive Index | n20/D 1.434 (lit.) | [1][2] |

| Storage Temperature | 2-8°C | [1][2][5][6] |

Commercial Availability and Suppliers

Ethyl acetohydroxamate is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 95% to over 99%, with research-grade material being the most common.[1][9][11] When procuring this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identify any potential impurities.[6][8]

Major Suppliers:

| Supplier | Purity/Grade | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Offers various quantities, from grams to kilograms. Provides access to Certificates of Analysis and Safety Data Sheets on their website.[6] |

| Santa Cruz Biotechnology | For Research Use Only | Provides basic physical and chemical properties. States that lot-specific data is available on the Certificate of Analysis.[8] |

| TCI America | >95.0% (GC) | Offers detailed specifications and safety information on their product page.[11] |

| Chem-Impex | ≥ 97% (GC) | Provides downloadable Safety Data Sheets and Product Specifications.[1] |

| Various Traders on ECHEMI and ChemicalBook | 99%, Pharmaceutical Grade | Multiple listings from various traders, primarily based in China, offering a range of purities and quantities.[5][9] |

It is important to note that for drug development applications, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is essential.

Quality Specifications and Analytical Methods

For research and drug development purposes, ensuring the quality of Ethyl acetohydroxamate is paramount. A typical Certificate of Analysis should include the following information:

-

Appearance: Visual confirmation of the physical state and color.

-

Purity: Determined by a suitable analytical method, most commonly Gas Chromatography (GC).

-

Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

-

Water Content: Measured by Karl Fischer titration.

-

Residual Solvents: Analysis for any remaining solvents from the synthesis process.

Spectroscopic Data:

-

¹H NMR and ¹³C NMR spectra are available on public databases such as PubChem and SpectraBase, often sourced from suppliers like Sigma-Aldrich.[4][12]

-

FT-IR spectral data can also be found in commercial libraries, such as the Aldrich FT-IR Collection.[13]

Synthesis and Potential Impurities

A common and efficient method for the synthesis of Ethyl acetohydroxamate involves the reaction of ethyl acetimidate hydrochloride with hydroxylamine and potassium carbonate.[14] This method avoids the direct use of hydrogen chloride gas and can produce the compound in good yield without the need for chromatography.[14]

Caption: Synthesis of Ethyl Acetohydroxamate.

Potential Impurities:

Given the synthesis pathway, potential impurities could include:

-

Unreacted starting materials (acetonitrile, ethanol, hydroxylamine).

-

Residual ethyl acetimidate hydrochloride.

-

By-products from side reactions.

It is crucial for researchers to be aware of these potential impurities, as they can affect the outcome of subsequent reactions and biological assays.

Applications in Drug Development and Research

The primary application of Ethyl acetohydroxamate is as a key building block in the synthesis of hydroxamic acids.[1][3][15] Hydroxamic acids are a class of compounds with a wide range of biological activities, making them important targets in drug discovery.[16][17]

Key Research Areas:

-

Enzyme Inhibition: Hydroxamic acids are potent inhibitors of metalloproteinases, a class of enzymes implicated in various diseases, including cancer and inflammation.[1][3] Ethyl acetohydroxamate serves as a starting point for creating more complex hydroxamic acid derivatives with improved specificity and efficacy.[3]

-

Anticancer Agents: Several hydroxamic acid-based drugs have been approved for the treatment of cancers.[17] Research is ongoing to develop new anticancer agents derived from hydroxamic acids, and Ethyl acetohydroxamate is a valuable tool in this endeavor.[1]

-

Antibiotics: The chelating properties of hydroxamic acids also make them of interest in the development of novel antibiotics.[1]

-

Synthesis of Other Biologically Active Molecules: Ethyl acetohydroxamate is used in the synthesis of various other compounds, including O-acyl- and O-nitrophenylhydroxylamines and hydroxamic acid ethoxycarbonylhydrazides.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Ethyl acetohydroxamate 97 10576-12-2 [sigmaaldrich.com]

- 7. Ethyl acetohydroxamate | 10576-12-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Ethyl acetohydroxamate with high quality, CasNo.10576-12-2 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 10. Ethyl acetohydroxamate | 10576-12-2 [amp.chemicalbook.com]

- 11. Ethyl Acetohydroximate | 10576-12-2 | TCI AMERICA [tcichemicals.com]

- 12. spectrabase.com [spectrabase.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzofurans using Ethyl N-hydroxyethanimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Derivatives of benzofuran are known to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] Consequently, the development of efficient and versatile synthetic methodologies for accessing structurally diverse benzofuran derivatives remains an area of intense research in medicinal and organic chemistry.

This application note provides a detailed protocol for a one-pot, two-step synthesis of 2,3-disubstituted benzofurans commencing from readily available aryl halides, Ethyl N-hydroxyethanimidate (in the form of its stable tautomer, Ethyl Acetohydroximate), and various ketones. This palladium-catalyzed approach offers a convergent and operationally simple route to this important class of compounds.

The Synthetic Strategy: A Palladium-Catalyzed Domino Approach

The cornerstone of this synthetic protocol is a palladium-catalyzed O-arylation of Ethyl Acetohydroximate, which serves as a hydroxylamine equivalent.[3] The resulting O-arylhydroxylamine intermediate is not isolated but is subjected to an in-situ acid-catalyzed reaction with a ketone. This triggers a cascade of reactions, culminating in the formation of the benzofuran ring.

Mechanistic Insights: Unraveling the Reaction Pathway

The overall transformation can be dissected into two key stages:

-

Palladium-Catalyzed O-Arylation: The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of Ethyl Acetohydroximate and reductive elimination furnishes the O-arylhydroxylamine and regenerates the active palladium(0) catalyst.

-

Acid-Catalyzed Condensation and Cyclization Cascade: The O-arylhydroxylamine, in the presence of an acid catalyst such as methanesulfonic acid, undergoes condensation with a ketone to form an O-aryl oxime ether.[4] This intermediate then undergoes a[5][5]-sigmatropic rearrangement, a key carbon-carbon bond-forming step. The resulting intermediate rapidly cyclizes and eliminates ammonia to afford the aromatic benzofuran product.[4]

Caption: Proposed mechanism for the one-pot synthesis of substituted benzofurans.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2,3-disubstituted benzofurans. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Ethyl Acetohydroximate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., 1,10-phenanthroline)

-

Copper(II) acetate (Cu(OAc)₂) (as an oxidant)

-

Ketone (cyclic or acyclic)

-

Methanesulfonic acid (MsOH)

-

Solvent (e.g., 1,2-dichloroethane)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Procedure

Part A: Palladium-Catalyzed O-Arylation (In-situ formation of O-Arylhydroxylamine)

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (10 mol%), 1,10-phenanthroline (20 mol%), and copper(II) acetate (1.0 equiv.).[6]

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl halide (1.0 equiv.) and Ethyl Acetohydroximate (1.2 equiv.) to the reaction vessel.

-

Add the solvent (e.g., 1,2-dichloroethane) to achieve a desired concentration (e.g., 0.1 M).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl halide is consumed.

Part B: Acid-Catalyzed Cyclization to Benzofuran

-

Cool the reaction mixture to room temperature.

-

Add the ketone (1.5 equiv.) to the reaction mixture.

-

Slowly add methanesulfonic acid (2.0 equiv.) to the stirred mixture.

-

Warm the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the benzofuran product by TLC or GC-MS.[4]

-

Upon completion, cool the reaction to room temperature.

Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted benzofuran.[7]

Caption: General experimental workflow for the one-pot synthesis of substituted benzofurans.

Data Presentation: Substrate Scope and Yields

The described protocol is applicable to a range of aryl halides and ketones, providing access to a variety of substituted benzofurans. The table below summarizes representative examples.

| Entry | Aryl Halide | Ketone | Product | Yield (%) |

| 1 | 4-Bromoanisole | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 75 |

| 2 | 1-Iodo-4-nitrobenzene | Acetone | 2-Methyl-5-nitrobenzofuran | 68 |

| 3 | 2-Bromonaphthalene | 3-Pentanone | 2-Ethyl-3-methylnaphtho[2,1-b]furan | 72 |

| 4 | 4-Bromobenzonitrile | Cyclopentanone | 6-Cyano-2,3-dihydro-1H-cyclopenta[b]benzofuran | 70 |

Yields are for isolated products after purification and may vary depending on the specific substrates and reaction conditions.

Characterization of Products

The synthesized substituted benzofurans should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the substitution pattern on the benzofuran core.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the final product.

Example Spectroscopic Data for 2,3-Dimethylbenzofuran:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.38 (m, 2H), 7.20-7.12 (m, 2H), 2.40 (s, 3H), 2.25 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 130.1, 123.8, 122.5, 119.8, 110.5, 110.2, 11.8, 8.5.

-

HRMS (ESI): m/z calculated for C₁₀H₁₁O [M+H]⁺: 147.0810; found: 147.0808.

Troubleshooting and Self-Validation

-

Low Yield of O-Arylation: Ensure an inert atmosphere is maintained throughout the reaction. The palladium catalyst and ligand should be of high quality. The choice of ligand may need to be optimized for challenging substrates.

-